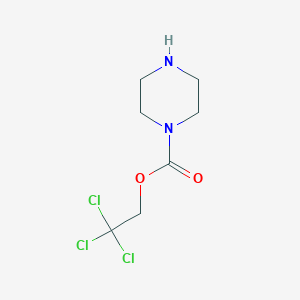

2,2,2-Trichloroethyl piperazine-1-carboxylate

Description

2,2,2-Trichloroethyl piperazine-1-carboxylate is a piperazine derivative featuring a trichloroethyl ester group as a protective moiety. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antimicrobial agents targeting bacterial efflux pumps, such as the Escherichia coli AcrAB-TolC system . Its molecular formula is C₉H₁₂Cl₃N₂O₂, with a molecular weight of 302.56 g/mol (base structure; derivatives vary). The trichloroethyl group enhances stability during synthesis while allowing selective deprotection for further functionalization.

Properties

IUPAC Name |

2,2,2-trichloroethyl piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3N2O2/c8-7(9,10)5-14-6(13)12-3-1-11-2-4-12/h11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJOGQPWQLJMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OCC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl piperazine-1-carboxylate typically involves the reaction of piperazine with 2,2,2-trichloroethyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine or aqueous sodium hydroxide, at ambient temperature. The general reaction scheme is as follows:

Piperazine+2,2,2-Trichloroethyl chloroformate→2,2,2-Trichloroethyl piperazine-1-carboxylate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The trichloroethyl group can be substituted with other functional groups.

Hydrolysis: The compound can be hydrolyzed to yield piperazine and 2,2,2-trichloroethanol.

Deprotection: The trichloroethyl group can be removed under specific conditions to regenerate the free amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Deprotection: Zinc in the presence of acetic acid is commonly used for deprotection.

Major Products Formed

Substitution Reactions: Various substituted piperazine derivatives.

Hydrolysis: Piperazine and 2,2,2-trichloroethanol.

Deprotection: Free amine and 2,2,2-trichloroethanol.

Scientific Research Applications

2,2,2-Trichloroethyl piperazine-1-carboxylate is used in several scientific research applications:

Organic Synthesis: As a protecting group for amines, it helps in multi-step synthesis processes.

Pharmaceuticals: Piperazine derivatives are key components in many drugs, including antihistamines, antipsychotics, and anthelmintics.

Biological Studies: Used in the synthesis of biologically active molecules for research purposes.

Industrial Chemistry: Employed in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl piperazine-1-carboxylate primarily involves its role as a protecting group. It temporarily masks reactive amine groups, preventing them from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups. The trichloroethyl group can be removed under mild conditions, regenerating the free amine for further reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Protective Group Variations

Piperazine-1-carboxylates are commonly modified via protective groups to tune reactivity and stability. Below is a comparative analysis:

Key Differences :

- Stability : The trichloroethyl group offers superior resistance to enzymatic degradation compared to ethyl or tert-butyl groups, making it suitable for prolonged in vivo activity .

- Deprotection : Trichloroethyl requires harsher conditions (e.g., Zn/HAc) than tert-butyl (TFA), which may limit compatibility with acid-sensitive functionalities .

Antimicrobial Efflux Pump Inhibitors

- Target Compound : Derivatives of this compound (e.g., compound 38a ) inhibit the AcrAB-TolC efflux pump, restoring antibiotic efficacy in resistant E. coli strains .

- Comparison with Pyrrolamide Derivatives : Compound 33 () uses a tert-butyl-protected piperazine to target DNA gyrase (GyrB/ParE). While both classes inhibit bacterial targets, the trichloroethyl derivatives exhibit broader efflux pump inhibition, whereas pyrrolamides are more enzyme-specific .

Pharmacokinetic and Physicochemical Properties

| Property | 2,2,2-Trichloroethyl Derivative | tert-Butyl Derivative | Ethyl Derivative |

|---|---|---|---|

| LogP | ~3.5 (high lipophilicity) | ~2.0 | ~1.5 |

| Solubility (H₂O) | Low | Moderate | High |

| Metabolic Stability | High (slow deprotection) | Moderate | Low |

Biological Activity

2,2,2-Trichloroethyl piperazine-1-carboxylate is a chemical compound that has garnered attention in pharmacological and biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a piperazine ring substituted with a carboxylate group and a trichloroethyl moiety, which contributes to its unique chemical reactivity and biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions and signaling pathways.

- Receptor Modulation : It interacts with various receptors, potentially altering their activity and influencing downstream signaling cascades.

- Gene Expression Alteration : Studies suggest that it can modify the expression of genes related to its biological activity, impacting cellular processes such as proliferation and apoptosis .

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. However, its efficacy varies significantly based on concentration and the specific pathogen being targeted. For instance, it has been reported that at higher concentrations, the compound can enhance the effectiveness of other antibiotics against resistant strains .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. In a study involving human cancer cell lines, treatment with this compound resulted in significant cell death compared to control groups.

Study 1: Antimicrobial Efficacy

A study conducted by Compagne et al. (2023) explored the antimicrobial effects of various piperazine derivatives, including this compound. The results indicated that while the compound alone had limited antibacterial activity (MIC90 > 500 μM), it significantly enhanced the activity of antibiotics like chloramphenicol and ciprofloxacin when used in combination .

Study 2: Anticancer Mechanisms

In a separate investigation focused on cancer therapy, researchers administered this compound to several human cancer cell lines. The findings revealed that the compound induced apoptosis via caspase activation and mitochondrial pathway modulation. This suggests a potential role for this compound in developing new anticancer therapies .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.